molecular formula C24H52ClNO B1611899 Stearoxypropyltrimonium chloride CAS No. 23328-71-4

Stearoxypropyltrimonium chloride

Cat. No.: B1611899
CAS No.: 23328-71-4
M. Wt: 406.1 g/mol
InChI Key: QMGAJHYFGBHHRR-UHFFFAOYSA-M
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Description

Stearoxypropyltrimonium chloride is a cationic surfactant widely used in various industries due to its excellent antistatic, conditioning, and emulsifying properties. It is a white to pale yellow solid that is soluble in water and ethanol. The compound is known for its ability to improve the texture and manageability of hair and fabrics, making it a popular ingredient in personal care and textile products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearoxypropyltrimonium chloride is typically synthesized through the reaction of stearic acid with trimethylamine. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and quaternization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Stearoxypropyltrimonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis under acidic or basic conditions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Stearoxypropyltrimonium chloride has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of stearoxypropyltrimonium chloride is its ability to reduce static electricity and improve the texture of materials. The quaternary ammonium group interacts with negatively charged surfaces, neutralizing static charges and providing a conditioning effect. This interaction also helps in the emulsification of oils and other hydrophobic substances, enhancing the stability and texture of formulations .

Comparison with Similar Compounds

  • Steartrimonium chloride
  • Behentrimonium chloride
  • Cetrimonium chloride

Comparison: Stearoxypropyltrimonium chloride is unique due to its specific ester linkage, which imparts superior conditioning and emulsifying properties compared to other quaternary ammonium compounds. It is particularly effective in reducing static electricity and improving the texture of hair and fabrics, making it a preferred choice in personal care and textile applications .

Properties

IUPAC Name

trimethyl(3-octadecoxypropyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-26-24-21-22-25(2,3)4;/h5-24H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGAJHYFGBHHRR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177878
Record name Stearoxypropyltrimonium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23328-71-4
Record name Stearoxypropyltrimonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23328-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Stearoxypropyltrimonium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stearoxypropyltrimonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N-Trimethyl-3-(octadecyloxy)propan-1-ammonium chloride
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Record name STEAROXYPROPYLTRIMONIUM CHLORIDE
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Synthesis routes and methods

Procedure details

A 1-L autoclave equipped with a stirrer and a thermometer was charged with N,N-dimethyl-3-octadecyloxy-propylamine (300 g) obtained in Example 1A, isopropyl alcohol (90 g) and methyl chloride (100 g) to conduct a reaction at 90° C. for 6 hours. Excessive methyl chloride was topped to obtain an isopropyl alcohol solution of N,N,N-trimethyl-3-octadecyloxypropylammonium chloride. The quaternizing rate was 98% (KSTM 20082).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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